molecular formula C8H13N3O2S B13099141 Tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate

Tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate

Cat. No.: B13099141
M. Wt: 215.28 g/mol
InChI Key: UIPWOQFEUXUECH-UHFFFAOYSA-N
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Description

Tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiadiazole precursor. One common method involves the reaction of tert-butyl carbamate with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .

Scientific Research Applications

Tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate involves its interaction with molecular targets and pathways within cells. The thiadiazole ring can act as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes. This disruption can inhibit the growth and proliferation of bacterial and cancer cells. Additionally, the compound’s ability to form stable complexes with metal ions can enhance its biological activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

tert-butyl N-(3-methyl-1,2,4-thiadiazol-5-yl)carbamate

InChI

InChI=1S/C8H13N3O2S/c1-5-9-6(14-11-5)10-7(12)13-8(2,3)4/h1-4H3,(H,9,10,11,12)

InChI Key

UIPWOQFEUXUECH-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)NC(=O)OC(C)(C)C

Origin of Product

United States

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